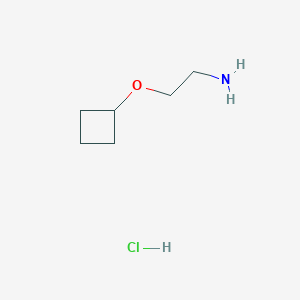

(2-Aminoethoxy)cyclobutane hydrochloride

説明

“(2-Aminoethoxy)cyclobutane hydrochloride” is a chemical compound with the CAS Number: 1949816-30-1 . It is used in various chemical reactions and can be found in different products .

Synthesis Analysis

The synthesis of cyclobutanes, such as “(2-Aminoethoxy)cyclobutane hydrochloride”, often involves [2+2] photocycloaddition reactions . These reactions are among the most important and frequently used photochemical reactions . They involve two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .Molecular Structure Analysis

The molecular formula of “(2-Aminoethoxy)cyclobutane” is C6H13NO . It has a molecular weight of 115.17 g/mol . The InChIKey of the compound is XOUFUYNNQPAWFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Aminoethoxy)cyclobutane” include a molecular weight of 115.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 115.099714038 g/mol . The Topological Polar Surface Area is 35.2 Ų .科学的研究の応用

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“(2-Aminoethoxy)cyclobutane hydrochloride” is used in a two-step protocol for the modular synthesis of β 2 - and α-quaternary β 2,2 -amino acid derivatives .

Methods of Application or Experimental Procedures

The key steps in this process are a photocatalic hydroalkylation reaction, followed by an oxidative functionalisation to access N -protected β-amino acids, esters, and amides . This strategy can be effectively scaled up via continuous-flow technology .

Results or Outcomes

The result of this process is the creation of β-amino acids, which are key components in a wide range of biologically active molecules. Their incorporation into peptides results in strong modifications to the peptide secondary structure, leading to an increased resistance to proteases and peptidases .

2. [2 + 2]-Cycloaddition-Derived Cyclobutane Natural Products

Specific Scientific Field

This application falls under the field of Natural Product Chemistry .

Summary of the Application

“(2-Aminoethoxy)cyclobutane hydrochloride” could potentially be used in the synthesis of [2 + 2]-type cyclobutane natural products .

Methods of Application or Experimental Procedures

These natural products are biosynthetically derived from intermolecular [2 + 2] cycloaddition or intramolecular [2 + 2] cycloaddition reactions .

Results or Outcomes

Due to their distinctive cyclobutane architectures, these compounds have diverse biological effects and interesting formation processes .

特性

IUPAC Name |

2-cyclobutyloxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIPKCDASCMRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethoxy)cyclobutane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)

![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)

amine hydrochloride](/img/structure/B1383018.png)